molecular formula C11H11NO2 B099415 methyl 7-methyl-1H-indole-2-carboxylate CAS No. 16732-82-4

methyl 7-methyl-1H-indole-2-carboxylate

Cat. No.: B099415
CAS No.: 16732-82-4
M. Wt: 189.21 g/mol
InChI Key: PMDNIVYCPCHSRL-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indole-2-carboxylate (MMC) is a synthetic compound that is used in a variety of scientific applications, including drug design and development, biochemical and physiological studies, and laboratory experiments. MMC is a versatile compound that has a wide range of uses and applications. MMC is a derivative of indole, a heterocyclic aromatic compound, and is composed of a seven-membered ring with a methyl group attached at the 7-position. It is an important precursor in the synthesis of various pharmaceuticals and has been used in various studies to investigate the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

Neuroprotective and Anticonvulsant Properties

Methyl 7-methyl-1H-indole-2-carboxylate exhibits promising neuroprotective and anticonvulsant properties. This compound, as part of the broader class of indole-2-carboxylates, has been identified as a potent antagonist at the strychnine-insensitive glycine binding site associated with the NMDA receptor. This antagonist activity indicates a potential for mitigating convulsions induced by NMDA in animal models, suggesting a significant role in neurological research and potential therapeutic applications (Di Fabio et al., 1997). Further, indole-2-carboxylates have shown to antagonize increases in levels of cyclic GMP in the cerebellum of mice, induced by the administration of NMDA and D-serine, highlighting their relevance in modulating neurological pathways (Rao et al., 1993).

Anticancer Properties

This compound is also noted for its potential anticancer properties. This is evident from the research on NSC-743380 (a compound related to indole-3-carbinol), which has shown toxic effects on cancer cells without affecting the major metabolites when administered orally. The toxicities of NSC-743380 are related to the anticancer activity of the parent molecule, indicating the potential of indole derivatives in cancer research and therapy (Eldridge et al., 2014).

Metabolic and Enzymatic Activity

The compound and its related derivatives have been explored for their effects on metabolic pathways and enzymatic activities. For instance, indole-3-carbinol and its derivatives have been studied for their impact on the alpha-hydroxylation of carcinogenic nitrosamines and DNA methylation in rat liver, presenting a potential pathway for anticarcinogenic effects (Chung et al., 1985). The inhibitory effects on indoleamine 2,3-dioxygenase in dendritic cells by specific stereoisomers of 1-methyl-tryptophan, which correlates with antitumor responses, further signify the importance of these compounds in cancer immunotherapy and as immunosuppressive agents (Hou et al., 2007).

Analgesic and Anti-inflammatory Effects

Research also suggests the potential of this compound in providing analgesic and anti-inflammatory effects. Synthesized derivatives have been tested for their analgesic activity, indicating the capacity of certain derivatives to suppress serum prolactin in animal models, thus showcasing a pathway for pain management and possibly for treating conditions like prolactinoma (Andreani et al., 1991).

Safety and Hazards

“Methyl 7-methyl-1H-indole-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

methyl 7-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-4-3-5-8-6-9(11(13)14-2)12-10(7)8/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDNIVYCPCHSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647388
Record name Methyl 7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-82-4
Record name Methyl 7-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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